2-(Benzyloxy)-1-chloro-3-vinylbenzene

Description

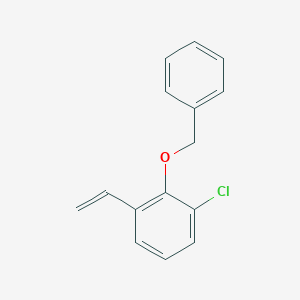

2-(Benzyloxy)-1-chloro-3-vinylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups:

- Chlorine at position 1 (meta to the benzyloxy group).

- Benzyloxy (a benzyl ether group) at position 2.

- Vinyl (ethenyl) at position 3.

The vinyl group introduces reactivity for polymerization or cross-linking, while the benzyloxy and chloro substituents modulate electronic effects and steric hindrance.

Properties

IUPAC Name |

1-chloro-3-ethenyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h2-10H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXVANURQADMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyloxy)-1-chloro-3-vinylbenzene involves the following steps:

Starting Material: The synthesis begins with 2-hydroxy-1-chloro-3-vinylbenzene.

Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-chloro-3-vinylbenzene can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(Benzyloxy)-3-vinylbenzene.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: 2-(Benzyloxy)-3-vinylbenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-chloro-3-vinylbenzene has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential applications in drug discovery and development. The compound’s derivatives can be screened for therapeutic effects against various diseases.

Industry: Used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-3-vinylbenzene depends on its specific application

Molecular Targets: The compound or its derivatives may bind to specific enzymes, receptors, or proteins, modulating their activity.

Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to desired biological or chemical effects. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest structural analogues differ in substituent type, position, or chain length. Below is a comparative analysis based on available data from authoritative sources:

Table 1: Substituent Comparison of 2-(Benzyloxy)-1-chloro-3-vinylbenzene and Analogues

Detailed Analysis of Differences

Substituent Reactivity: The vinyl group in this compound enables participation in Diels-Alder reactions or radical polymerization, unlike methyl or bromine substituents in analogues .

Electronic Effects: The benzyloxy group (electron-donating) at C2 in both the target compound and its methyl/bromo analogue stabilizes electrophilic aromatic substitution at the para position.

Steric Considerations :

- The methyl group at C3 in the brominated analogue reduces steric hindrance compared to the bulkier vinyl group, which may influence catalytic cross-coupling efficiency.

Aliphatic vs. Aromatic Chains :

Research Findings and Implications

- Synthetic Utility : The vinyl group in this compound offers pathways for creating conjugated polymers or functionalized styrenic materials, whereas brominated analogues are better suited for palladium-catalyzed cross-couplings .

- Stability : Chlorine at C1 increases resistance to oxidation compared to bromine-substituted derivatives, which may degrade under harsh conditions .

- Limitations: No direct studies on the target compound’s thermal stability or solubility were located; predictions are based on substituent trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.